![molecular formula C14H14N2OS2 B2743836 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851410-61-2](/img/structure/B2743836.png)

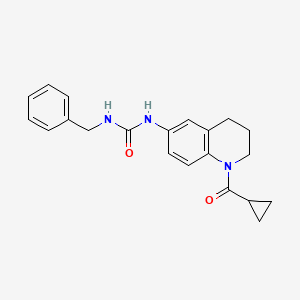

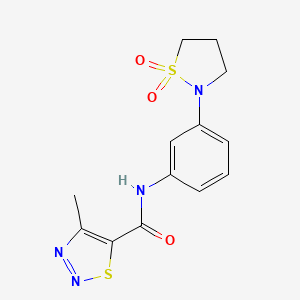

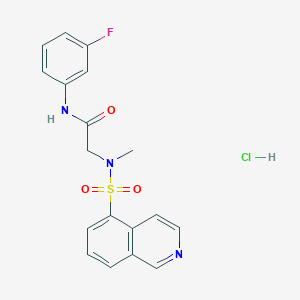

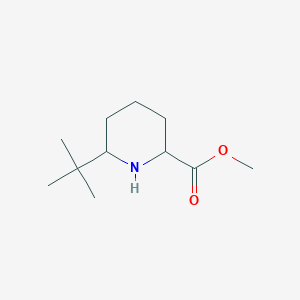

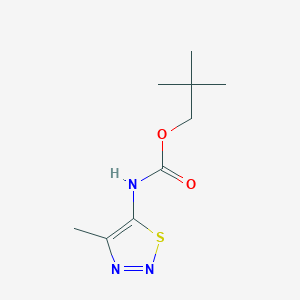

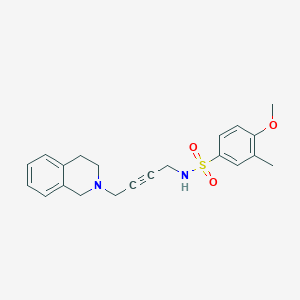

6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimidine, which is a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps, including the design of the compounds, their synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds often involves reactions with primary or secondary amines .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic substitution at position 2 of the O-isomer by converting the 2-methylthio group into a 2-methylsulfonyl . Other reactions include the formation of imidazo [1, 2-a]pyrimidinones-5 with ammonia and primary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various techniques. For example, one of the compounds, ethyl 4-methyl-6-phenyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate (ZB4), was found to be a white solid with a yield of 80% and a melting point of 96–98°C .Scientific Research Applications

Synthesis and Antitumor Activity

A study detailed the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and their evaluation against several human cancer cell lines. These compounds, including derivatives of 6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, showed potent anticancer activity comparable to doxorubicin, particularly against breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This highlights the potential application of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Applications

Research has also explored the antimicrobial properties of pyrimidine derivatives. For instance, novel pyrido[2,3-d]pyrimidine derivatives were synthesized and showed promising antibacterial and antifungal activities. Such studies suggest that compounds within this chemical family could serve as the basis for developing new antimicrobial agents (Behalo, 2008).

Antioxidant Activity

Thieno[2,3-d]pyrimidine derivatives have been synthesized and assessed for their in vitro antioxidant activity. Compounds exhibited significant radical scavenging properties, indicating their potential use as antioxidants in various applications (Kotaiah et al., 2012).

Potential in Surface Coating and Printing Ink

A study on the incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste revealed very good antimicrobial effects. This application demonstrates the potential of these compounds in enhancing the antimicrobial properties of surface coatings and inks (El‐Wahab et al., 2015).

Inhibition of Enzymatic Activity

The dual inhibition of thymidylate synthase and dihydrofolate reductase by thieno[2,3-d]pyrimidine antifolates has been documented. These findings highlight the therapeutic potential of these compounds in the treatment of diseases through the inhibition of critical enzymatic pathways (Gangjee et al., 2008).

Mechanism of Action

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Related compounds have shown to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound may affect the NF-kB inflammatory pathway and ER stress pathway . The inhibition of these pathways could lead to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The compound may exhibit promising neuroprotective and anti-inflammatory properties . It could potentially inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Furthermore, it could reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions for this compound and similar compounds lie in their potential development as neuroprotective and anti-neuroinflammatory agents . Their promising properties make them a potential target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name |

6-methyl-2-methylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c1-9-8-11-12(19-9)13(17)16(14(15-11)18-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLHKWZAZRULOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743754.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2743756.png)

![5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2743760.png)

![1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine](/img/structure/B2743767.png)

![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2743770.png)

![3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2743771.png)

![4-tert-butyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2743772.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2743775.png)